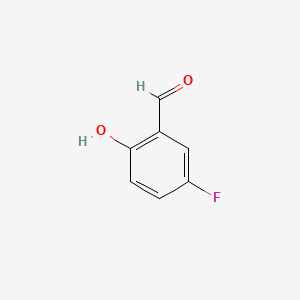

5-Fluorosalicylaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUBQNUDZOGOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371994 | |

| Record name | 5-Fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347-54-6 | |

| Record name | 5-Fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluorosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluorosalicylaldehyde (CAS 347-54-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorosalicylaldehyde, with the CAS number 347-54-6, is a fluorinated aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique electronic properties, conferred by the fluorine substituent, make it a valuable precursor for the development of a wide range of compounds with significant applications in medicinal chemistry, materials science, and analytical chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutic agents and advanced functional materials. Detailed experimental protocols for its synthesis and the synthesis of its derivatives are provided, along with a summary of its known biological activities and its utility in the creation of fluorescent probes.

Chemical and Physical Properties

This compound, also known as 5-Fluoro-2-hydroxybenzaldehyde, is a white to off-white crystalline solid at room temperature. The presence of the electron-withdrawing fluorine atom at the 5-position of the salicylaldehyde (B1680747) scaffold influences the reactivity of both the aldehyde and hydroxyl groups.

| Property | Value | Reference |

| CAS Number | 347-54-6 | [1] |

| Molecular Formula | C₇H₅FO₂ | [1][2] |

| Molecular Weight | 140.11 g/mol | [1][2] |

| Appearance | White to orange to green powder to crystal | [3] |

| Melting Point | 82-85 °C | |

| Boiling Point | 56 °C at 1 mmHg | [3] |

| SMILES | O=Cc1cc(F)ccc1O | |

| InChI Key | FDUBQNUDZOGOFE-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of 4-fluorophenol (B42351). Two common methods for this transformation are the Reimer-Tiemann reaction and the Duff reaction.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of a phenol (B47542) by reaction with chloroform (B151607) in a basic solution.[4][5] The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate.

Experimental Protocol: Synthesis of this compound via Reimer-Tiemann Reaction (General Procedure)

Disclaimer: This is a general protocol and may require optimization.

-

Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-fluorophenol in a suitable solvent such as ethanol.

-

Base Addition: Add a concentrated aqueous solution of sodium hydroxide (B78521) to the flask with vigorous stirring.

-

Reaction Initiation: Heat the mixture to 60-70°C.

-

Chloroform Addition: Add chloroform dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature and vigorous stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition of chloroform is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.

-

Extraction: Extract the product into a suitable organic solvent such as diethyl ether or dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, typically acetic acid or trifluoroacetic acid.[6][7] This method is also effective for the ortho-formylation of phenols.

Experimental Protocol: Synthesis of this compound via an Improved Duff Reaction [8]

Disclaimer: This protocol is based on a patent and may require optimization for laboratory scale.

-

Reactant Mixture: In a 250ml three-necked flask equipped with a stirrer and reflux condenser, combine p-fluorophenol (9.50g, 0.085mol), hexamethylenetetramine (HMT, 20.5g, 0.15mol), acetic acid (30ml), and acetic anhydride (B1165640) (15ml).

-

Heating and Reaction: Stir the mixture for 1 hour and then heat to 110°C. Add paraformaldehyde (2.55g, 0.085mol) and increase the temperature to 130-140°C. Maintain the reaction at this temperature for 3 hours.[8]

-

Hydrolysis: Cool the reaction mixture to 105°C and add a mixture of water (100ml) and sulfuric acid (16ml).[8] Reflux the mixture for 30 minutes.

-

Work-up and Extraction: After cooling, perform a steam distillation for 30 minutes. Extract the distillate with ethyl acetate (B1210297) (4 x 100ml).[8]

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The residue can be recrystallized from ethyl acetate to yield white needles of this compound (yield: 55%; mp 83-85°C).[8]

Synthesis Workflow Diagram

Caption: General synthetic routes to this compound.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates.

Anticancer Activity

While direct cytotoxicity data for this compound is not extensively published, its derivatives, particularly hydrazones and Schiff bases, have demonstrated significant anticancer activity. For instance, 5-bromosalicylaldehyde-derived hydrazones have shown high activity against T-cell leukemic (SKW-3) and myeloid (HL-60) cell lines, with IC₅₀ values in the low micromolar range (3.02–3.14 µmol/L).[9] Similarly, 5-methoxysalicylaldehyde hydrazones are effective against the MCF-7 breast cancer cell line with IC₅₀ values ranging from 0.91 to 3.54 μmol/L.[9] These findings suggest that derivatives of this compound could also exhibit potent anticancer properties.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 5-Bromosalicylaldehyde Hydrazones | SKW-3, HL-60 | 3.02 - 3.14 | [9] |

| 5-Methoxysalicylaldehyde Hydrazones | MCF-7 | 0.91 - 3.54 | [9] |

Anti-inflammatory Activity

Salicylaldehyde derivatives are known to possess anti-inflammatory properties. While specific in vitro anti-inflammatory data for this compound is limited in the readily available literature, studies on related compounds provide a strong rationale for its investigation in this area. For example, copper(II) complexes of this compound have been shown to exhibit significant radical scavenging activity, which is a key mechanism in combating inflammation.[10] The DPPH and ABTS radical scavenging assays are standard in vitro methods to screen for anti-inflammatory potential.[11][12][13]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay (General Procedure)

Disclaimer: This is a general protocol and may require optimization.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce the production of nitric oxide and incubate for 24 hours.

-

Nitrite Measurement: Measure the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition by comparing the absorbance of the treated cells with that of the LPS-stimulated control cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the NO production.

Neurological Disorders

Derivatives of salicylaldehydes are being investigated for their potential in treating neurological disorders. One key target is acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.[14] Studies have shown that fluorinated aldehydes and ketones can act as potent inhibitors of acetylcholinesterase.[15] For example, N,N,N,-trimethylammonium-m-trifluoroacetophenone is a time-dependent inhibitor of eel acetylcholinesterase with a concentration for 50% inactivation of 1.3 x 10⁻⁸ M after 30 minutes of exposure.[15] This suggests that this compound and its derivatives are promising candidates for the development of novel AChE inhibitors.

Application as Fluorescent Probes

This compound is an excellent precursor for the synthesis of Schiff base fluorescent probes. These probes can be designed to selectively detect metal ions or to image biological processes within living cells. The fluorescence properties of these probes often change upon binding to the target analyte, leading to a "turn-on" or "turn-off" fluorescence response.

Experimental Protocol: Live-Cell Imaging with a Salicylaldehyde-based Fluorescent Probe (General Procedure) [16][17]

Disclaimer: This is a general protocol and may require optimization.

-

Probe Synthesis: Synthesize a Schiff base fluorescent probe by condensing this compound with a suitable amine-containing fluorophore.

-

Cell Culture: Culture the desired cell line (e.g., MCF-7) on glass-bottom dishes suitable for fluorescence microscopy.

-

Probe Loading: Incubate the cells with a solution of the fluorescent probe in cell culture medium for a specific duration (e.g., 30 minutes) to allow for cellular uptake.

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any excess, unbound probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific probe.

-

Analyte Addition (Optional): To observe the probe's response to a specific analyte (e.g., a metal ion), the cells can be treated with the analyte before or after probe loading, and imaged again to observe changes in fluorescence.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H5FO2 | CID 2737328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 8. CN102557902A - Preparation method for this compound - Google Patents [patents.google.com]

- 9. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from Jatropha curcas L. plant root - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A simple salicylaldehyde-based fluorescent “turn-on” probe for selective detection of Zn2+ in water solution and its application in live cell imaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Fluorosalicylaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorosalicylaldehyde is a fluorinated aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique electronic properties, conferred by the fluorine substituent, make it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its applications, particularly in the realm of medicinal chemistry and material science.

Physical and Chemical Properties

This compound is a white to yellow or orange crystalline powder.[1] The presence of the fluorine atom at the 5-position of the benzene (B151609) ring significantly influences the molecule's reactivity and biological activity.[2]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 5-fluoro-2-hydroxybenzaldehyde | [3] |

| Synonyms | 5-Fluoro-2-hydroxybenzaldehyde, F-SA compound | [3][4] |

| CAS Number | 347-54-6 | |

| Molecular Formula | C₇H₅FO₂ | [4] |

| Molecular Weight | 140.11 g/mol | [3][4] |

| Appearance | White to orange to green powder to crystal | [1] |

| Melting Point | 82-86 °C | [1] |

| Boiling Point | 56 °C at 1 mmHg | [5] |

| Solubility | Soluble in methanol. | [] |

| InChI Key | FDUBQNUDZOGOFE-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C=C1F)C=O)O | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H-NMR (DMSO-d₆, 600 MHz): δ 13.23 (s, 1H, -OH), 11.92 (d, J = 4.8 Hz, 1H, -CHO), 8.08 (d, J = 6.7 Hz, 1H, Ar-H), 4.36 (s, 2H, Ar-H).[7]

-

¹³C-NMR (DMSO-d₆, 151 MHz): δ 169.28, 157.54, 149.66, 138.55, 130.64, 48.63.[7]

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of this compound. The mass spectrum would show a molecular ion peak corresponding to its molecular weight.[3]

Experimental Protocols

Synthesis of this compound

A representative synthesis method is the improved Duff formylation of 4-fluorophenol (B42351).[5]

Materials:

-

4-fluorophenol

-

Hexamethylenetetramine (HMT)

-

Acetic acid

-

Acetic anhydride (B1165640)

-

Paraformaldehyde

-

Sulfuric acid

-

Ethyl acetate (B1210297)

Procedure:

-

To a 250 ml three-necked bottle equipped with a stirrer and reflux device, add 4-fluorophenol (9.50g, 0.085mol), hexamethylenetetramine (20.5g, 0.15mol), acetic acid (30ml), and acetic anhydride (15ml).[5]

-

Stir the mixture for 1 hour and then heat to 110 °C.[5]

-

Add paraformaldehyde (2.55g, 0.085mol) and heat the reaction mixture to 130-140 °C for 3 hours.[5]

-

Cool the mixture to 105 °C and add a mixture of water (100ml) and sulfuric acid (16ml).[5]

-

Reflux for 30 minutes, then cool and perform steam distillation for 30 minutes.[5]

-

Extract the distillate with ethyl acetate (4 x 100ml).[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.[5]

General Protocol for NMR Spectroscopic Analysis

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures.

General Protocol for GC-MS Analysis

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Create a series of calibration solutions by diluting the stock solution.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms).[8]

-

Carrier Gas: Helium.

-

Injector: Split/splitless injector.

-

Mass Spectrometer: Capable of electron ionization (EI).

-

Temperature Program: An appropriate temperature gradient to ensure good separation.

Analysis:

-

Inject a known volume of the sample solution into the GC.

-

Acquire the mass spectrum of the eluting peak corresponding to this compound.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials.[2]

-

Pharmaceutical Synthesis: It is used in the preparation of novel therapeutic agents, including those with potential anti-cancer and anti-inflammatory properties.[2] The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

-

Fluorescent Probes: The inherent fluorescence of some of its derivatives allows for their use in developing probes for biological imaging.[2]

-

Material Science: It is employed to modify polymers, enhancing their thermal stability and chemical resistance.[2]

-

Coordination Chemistry: this compound is a ligand used in the synthesis of metal complexes. These complexes have been studied for their interesting biological activities, including their ability to interact with DNA and serum albumins.[9]

Safety and Handling

This compound is classified as a hazardous substance.[3]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Mandatory Visualizations

Experimental Workflow for Studying Small Molecule-DNA Interaction

The following diagram illustrates a general workflow for investigating the interaction of a small molecule, such as a derivative of this compound, with DNA.

Logical Relationship in Synthesis

The following diagram illustrates the logical progression of the synthesis of this compound from p-nitrophenyl chloride as described in a patent.[5]

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C7H5FO2 | CID 2737328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. CN102557902A - Preparation method for this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-hydroxybenzaldehyde from 4-Fluorophenol

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 5-Fluoro-2-hydroxybenzaldehyde, a key intermediate in pharmaceutical and chemical research, starting from 4-fluorophenol (B42351). This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations.

Introduction

5-Fluoro-2-hydroxybenzaldehyde is a valuable building block in the synthesis of various biologically active compounds. Its preparation from the readily available 4-fluorophenol involves the introduction of a formyl group (-CHO) onto the aromatic ring, specifically at the position ortho to the hydroxyl group. The primary challenge in this synthesis is achieving high regioselectivity and yield. This guide will focus on two prominent and effective methods for this transformation: the Magnesium Dichloride-Triethylamine catalyzed ortho-formylation (a variation of the Casnati–Skattebøl reaction) and the improved Duff reaction.

Synthetic Pathways

The synthesis of 5-Fluoro-2-hydroxybenzaldehyde from 4-fluorophenol is primarily achieved through electrophilic aromatic substitution, where the hydroxyl group directs the incoming formyl group to the ortho position.

5-Fluorosalicylaldehyde: A Technical Guide for Researchers

Introduction

5-Fluorosalicylaldehyde is a fluorinated aromatic aldehyde that serves as a critical building block in synthetic and medicinal chemistry. Its unique electronic properties, stemming from the presence of a fluorine atom and a hydroxyl group on the benzene (B151609) ring, make it a versatile precursor for the development of a wide range of organic molecules with significant biological and material science applications. This technical guide provides an in-depth overview of this compound, including its fundamental properties, key synthetic applications with detailed experimental protocols, and its role in the formation of bioactive compounds.

Core Molecular and Physical Properties

This compound, also known as 5-Fluoro-2-hydroxybenzaldehyde, is a solid at room temperature.[1] Its core physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅FO₂ | [1] |

| Molecular Weight | 140.11 g/mol | [1] |

| CAS Number | 347-54-6 | |

| Melting Point | 82-85 °C | |

| Appearance | White to yellow to orange to green powder or crystals | [1] |

| Boiling Point | 56 °C / 1 mmHg | [1] |

Synthetic Applications and Experimental Protocols

This compound is a valuable intermediate in the synthesis of various compounds, including Schiff bases, metal complexes, and other organic derivatives.[1] These derivatives have shown potential in diverse fields such as catalysis, materials science, and pharmacology, with applications as antimicrobial and anticancer agents.[1]

Synthesis of this compound

A preparation method for this compound involves a multi-step synthesis starting from p-Nitrophenyl chloride. The process includes fluoridation, reduction to para-fluoroaniline, acidic hydrolysis to p-fluorophenol, and finally, a Duff formylation reaction to yield the target compound.[2]

Synthesis of Schiff Base Derivatives

Schiff bases are readily synthesized through the condensation reaction of this compound with primary amines. These compounds are of significant interest due to their biological activities.

Experimental Protocol: General Synthesis of Schiff Bases [3][4]

-

Dissolve the primary amine (1 equivalent) in a suitable solvent such as ethanol (B145695) or water.[3][4]

-

Add this compound (1 equivalent) to the solution.

-

Add a few drops of a catalyst, such as acetic acid, if necessary.[3]

-

The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from 10 minutes to several hours.[3][4]

-

The resulting Schiff base precipitate is collected by vacuum filtration, washed with a cold solvent (e.g., water or ethanol), and dried.[3]

-

The product can be further purified by recrystallization.

-

Characterization is performed using techniques such as ¹H-NMR and FTIR spectroscopy to confirm the structure.[3]

Synthesis of Metal Complexes

The Schiff base ligands derived from this compound can be used to form coordination complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligands.

Experimental Protocol: Synthesis of Copper(II) Complexes [5][6]

This protocol describes the synthesis of a copper(II) complex with a Schiff base derived from this compound.

-

Ligand Preparation: The this compound-derived Schiff base ligand is prepared as described in the previous section.

-

Complexation:

-

A methanolic solution of the Schiff base ligand is prepared.

-

A methanolic solution of a copper(II) salt, such as CuCl₂·2H₂O or Cu(NO₃)₂·3H₂O, is added dropwise to the ligand solution with constant stirring.[5][6]

-

The reaction mixture is stirred for a specified period, typically around 1 hour, at room temperature.[5]

-

The resulting precipitate of the copper(II) complex is collected by filtration, washed with ethanol, and dried in a vacuum desiccator.[5]

-

Role in Biological Systems and Drug Development

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly salicylaldehyde-based compounds, have been investigated for their interactions with biological systems. Salicylaldehydes have been shown to target lysine (B10760008) residues in proteins, forming stable imine bonds.[7][8] This reversible-covalent interaction mechanism is being explored for the development of novel therapeutics.[7][8]

Furthermore, salicylaldehyde (B1680747) has been reported to suppress the IgE-mediated activation of mast cells, suggesting potential applications in ameliorating allergic reactions and anaphylaxis.[9] The derivatives of this compound, owing to the presence of the fluorine atom which can enhance metabolic stability and binding affinity, are promising candidates for further investigation in drug discovery programs. For instance, salicylaldehyde dehydrogenase, an enzyme found in the naphthalene (B1677914) degradation pathway in bacteria, is responsible for the oxidation of salicylaldehyde to salicylate, highlighting a biological pathway where this class of molecules plays a key role.[10]

Visualizing Synthetic Pathways

The following diagram illustrates a generalized workflow for the synthesis of Schiff bases and their subsequent metal complexes starting from this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN102557902A - Preparation method for this compound - Google Patents [patents.google.com]

- 3. ionicviper.org [ionicviper.org]

- 4. recentscientific.com [recentscientific.com]

- 5. mdpi.com [mdpi.com]

- 6. Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Tight Contact: The Expanding Application of Salicylaldehydes in Lysine-Targeting Covalent Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salicylaldehyde Suppresses IgE-Mediated Activation of Mast Cells and Ameliorates Anaphylaxis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evolutionary, computational, and biochemical studies of the salicylaldehyde dehydrogenases in the naphthalene degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Fluorosalicylaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Fluorosalicylaldehyde (CAS No: 347-54-6), a valuable building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Core Spectroscopic Data

The following sections present the fundamental spectroscopic data for this compound, acquired from the Spectral Database for Organic Compounds (SDBS). This information is crucial for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of each proton and carbon atom.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.89 | Singlet | - | OH |

| 9.83 | Singlet | - | CHO |

| 7.35 | Doublet of Doublets | 9.1, 3.2 | H-3 |

| 7.27 | Doublet of Doublets | 9.1, 4.5 | H-4 |

| 7.03 | Triplet of Doublets | 9.1, 3.2 | H-6 |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 195.5 | CHO |

| 158.4 (d, J=241.9 Hz) | C-5 |

| 156.4 | C-2 |

| 123.6 (d, J=23.8 Hz) | C-4 |

| 122.0 (d, J=7.6 Hz) | C-6 |

| 120.3 | C-1 |

| 119.3 (d, J=22.9 Hz) | C-3 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the presence of its key functional groups through characteristic vibrational frequencies.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Weak | O-H Stretch (intramolecularly hydrogen-bonded) |

| 2860 | Weak | C-H Stretch (aldehyde) |

| 1668 | Strong | C=O Stretch (aldehyde) |

| 1605 | Medium | C=C Stretch (aromatic) |

| 1485 | Strong | C-C Stretch (aromatic) |

| 1288 | Strong | C-O Stretch (phenol) |

| 1178 | Strong | C-F Stretch |

| 874, 804 | Strong | C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound.

Mass Spectrum Data

| m/z | Relative Intensity (%) | Assignment |

| 140 | 100 | [M]⁺ (Molecular Ion) |

| 139 | 95 | [M-H]⁺ |

| 111 | 20 | [M-CHO]⁺ |

| 83 | 15 | [M-CHO-CO]⁺ |

| 63 | 10 | [C₅H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton broadband decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using the solid-state Potassium Bromide (KBr) pellet method. A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is subsequently analyzed using a Fourier-Transform Infrared (FTIR) spectrometer. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing a small amount of the solid sample directly onto the ATR crystal.

Mass Spectrometry

The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Elusive Crystal Structure of 5-Fluorosalicylaldehyde: A Technical Examination of Its Derivatives

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed technical overview of the structural chemistry related to 5-Fluorosalicylaldehyde. While a definitive crystal structure for the parent molecule, this compound, is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), this document explores the crystallographic data of its closely related derivatives and complexes, offering valuable insights into its molecular interactions and coordination behavior.

Introduction

This compound is a key fluorinated aromatic aldehyde utilized as a versatile building block in the synthesis of a wide array of compounds, particularly in the fields of medicinal chemistry and materials science.[1] Its derivatives have been investigated for various biological activities, including antimicrobial and anti-inflammatory properties. The fluorine substituent significantly influences the electronic properties, bioavailability, and metabolic stability of the resulting molecules. A comprehensive understanding of the three-dimensional structure of this compound and its derivatives is crucial for rational drug design and the development of novel materials.

This guide focuses on the available crystallographic data of compounds derived from this compound, providing a summary of their structural features, the experimental protocols for their synthesis and characterization, and visualizations of the synthetic pathways and molecular architectures.

Synthesis of a Representative Schiff Base Ligand and its Nickel(II) Complex

A common application of this compound is in the synthesis of Schiff base ligands, which are subsequently used to form metal complexes. The following protocol details the synthesis of the Schiff base ligand H₂L², derived from this compound and 2-aminobenzylalcohol, and its subsequent reaction to form a tetranuclear Nickel(II) complex.[2]

Experimental Protocol: Synthesis of H₂L²

The Schiff base H₂L² (2-[[(5-fluoro-2-hydroxyphenyl)methylene]amino]benzenemethanol) was prepared through a condensation reaction.[2]

-

Reaction Setup: this compound (1.40 g, 0.01 mol) is reacted with 2-aminobenzylalcohol (1.23 g, 0.01 mol) in 30 mL of methanol (B129727).[2]

-

Reaction Conditions: The mixture is stirred at room temperature for 1 hour, resulting in a yellow solution.[2]

-

Isolation and Purification: The solvent is removed by distillation to yield a yellow solid product. The solid is then recrystallized from methanol to obtain the crystalline H₂L².[2]

-

Yield: The reported yield for this synthesis is 94%.[2]

Crystallographic Data of a Tetranuclear Nickel(II) Complex

The Schiff base ligand, H₂L², can be used to synthesize a tetranuclear Nickel(II) complex, [Ni₄(L²)₄(MeOH)₄]. The crystal structure of this complex has been determined by single-crystal X-ray diffraction.[2]

Crystal Data and Structure Refinement

The crystallographic data for the tetranuclear Nickel(II) complex is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂FNO₂ |

| Formula Weight | 245.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.536(3) |

| b (Å) | 18.098(4) |

| c (Å) | 18.579(4) |

| α (°) | 90 |

| β (°) | 109.43(3) |

| γ (°) | 90 |

| Volume (ų) | 4609.1(16) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Density (calculated) (Mg/m³) | 1.488 |

| Absorption Coefficient (mm⁻¹) | 1.540 |

| F(000) | 2000 |

| Crystal Size (mm³) | 0.20 x 0.18 x 0.15 |

| θ range for data collection (°) | 2.08 to 25.00 |

| Reflections collected | 24040 |

| Independent reflections | 8107 [R(int) = 0.0410] |

| Final R indices [I>2σ(I)] | R₁ = 0.0454, wR₂ = 0.1187 |

| R indices (all data) | R₁ = 0.0601, wR₂ = 0.1287 |

| Goodness-of-fit on F² | 1.034 |

Table adapted from the supplementary information of the referenced study.[2]

Molecular Structure and Coordination Environment

The molecular structure of the complex features a [Ni₄O₄] cubane (B1203433) core.[2] The four Nickel(II) ions are connected by the alkoxy oxygens from the four anionic Schiff-base ligands.[2] Each ligand coordinates to the Nickel ions through its O^N^O pocket.[2] The bridging Ni-O-Ni angles within the cubane core range from 94.5° to 100.6°.[2]

Intermolecular Interactions of a Related Derivative: 3-Chloro-5-fluorosalicylaldehyde

While the crystal structure of this compound is unavailable, the structure of 3-chloro-5-fluorosalicylaldehyde provides insights into the potential intermolecular interactions.[3][4] In its crystal structure, the molecule is planar and exhibits strong intramolecular hydrogen bonding between the phenolic hydrogen and the formyl oxygen, with an O-H···O distance of 2.6231 (19) Å.[3] The molecules pack together through weak intermolecular C-H···O, C-H···F, and F···O interactions, as well as offset face-to-face π-stacking.[3][4]

Conclusion

Although the crystal structure of this compound remains to be determined, the analysis of its derivatives and metal complexes provides significant structural information. The synthesis of Schiff base ligands from this compound is a straightforward and high-yielding process, leading to versatile ligands for coordination chemistry. The resulting metal complexes exhibit interesting structural features, such as the cubane core observed in the Nickel(II) complex. The study of related halogenated salicylaldehydes suggests that this compound likely engages in strong intramolecular hydrogen bonding and various weak intermolecular interactions in the solid state. This collective data is invaluable for researchers in designing and synthesizing new molecules with tailored properties for applications in drug discovery and materials science.

References

Solubility Profile of 5-Fluorosalicylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorosalicylaldehyde, a fluorinated derivative of salicylaldehyde, is a key building block in the synthesis of a variety of compounds, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine substituent, make it a valuable precursor for novel therapeutic agents and functional materials. A thorough understanding of its solubility in different solvents is critical for its application in chemical synthesis, formulation development, and biological assays. This technical guide provides a summary of the available solubility data for this compound and presents detailed experimental protocols for its determination.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and quantitative data. It is important to note that for many common solvents, only qualitative descriptions are available. For comparison, the estimated water solubility of a structurally similar compound, 2-hydroxy-5-methyl benzaldehyde (B42025), is also included.

| Solvent | Temperature (°C) | Solubility | Units | Citation |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 (requires sonication) | mg/mL | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 5 | mg/mL | |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 5 | mg/mL | |

| Methanol (B129727) | Not Specified | Soluble | - | |

| Dimethylformamide (DMF) | Not Specified | Soluble (for its Cu(II) complexes) | - | [1] |

| Water | Not Specified | Insoluble (for its Cu(II) complexes) | - | [1] |

| Most Organic Solvents | Not Specified | Insoluble (for its Cu(II) complexes) | - | [1] |

| Diethyl Ether | Not Specified | Insoluble (for its Pd(II) complexes) | - | |

| 2-hydroxy-5-methyl benzaldehyde in Water | 25 | 2175 (estimated) | mg/L | [2] |

Note: The solubility of metal complexes of this compound may not directly reflect the solubility of the parent aldehyde but can provide some indication of its behavior in polar aprotic solvents.

Experimental Protocols

The following are detailed methodologies for determining the solubility of a compound like this compound. The shake-flask method is considered the "gold standard" for equilibrium solubility determination.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker with controlled temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3][4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.[3]

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Quantification: Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the concentration of this compound in the saturated solvent.

Instrumentation and Conditions (Typical):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[5]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape. The exact ratio should be optimized for good separation and retention time.

-

Flow Rate: 1.0 mL/min.[5]

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: The UV maximum of this compound should be determined (a substituted benzaldehyde will typically have strong absorbance in the 250-280 nm range).

-

Column Temperature: 25-30 °C.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.

-

Concentration Determination: Determine the peak area for the sample and use the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Solubility Calculation: Back-calculate the concentration in the original undiluted saturated solution to determine the solubility.

Mandatory Visualization

Caption: Workflow for solubility determination via the shake-flask method.

Caption: Logic for HPLC quantification of dissolved solute.

References

- 1. Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-hydroxy-5-methyl benzaldehyde, 613-84-3 [thegoodscentscompany.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. scielo.br [scielo.br]

Navigating the Nuances of 5-Fluorosalicylaldehyde: A Technical Guide to Purity and Assay

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. This in-depth technical guide provides a comprehensive overview of the purity and analysis of commercially available 5-Fluorosalicylaldehyde (CAS 347-54-6), a key building block in the synthesis of various pharmaceuticals and advanced materials.

This compound, also known as 5-fluoro-2-hydroxybenzaldehyde, is a crystalline solid that is off-white to light yellow in appearance. Its utility in organic synthesis stems from the reactivity of its aldehyde and hydroxyl functional groups, coupled with the influence of the fluorine substituent on the benzene (B151609) ring. Ensuring the purity and accurately determining the assay of this reagent are critical steps for reproducible and reliable downstream applications.

Commercial Purity Landscape

Commercially available this compound is typically offered at high purity levels, as specified by various suppliers. The most common analytical method cited for purity assessment is Gas Chromatography (GC). A summary of typical purity specifications from several vendors is presented in Table 1.

| Supplier | Stated Purity/Assay | Analysis Method Cited |

| Supplier A | ≥97% | GC |

| Supplier B | ≥98% | GC |

| Supplier C | >98.0% | GC, Titration |

| Supplier D | 97% | Not specified |

| Supplier E | >98.0%(GC)(T) | GC, Titration |

This table is a composite representation based on publicly available data from various chemical suppliers and is for informational purposes only. Actual specifications may vary by lot and supplier.

Unveiling Impurities: A Look into Synthesis

Understanding the potential impurities in commercial this compound requires a brief examination of its common synthetic routes. The Reimer-Tiemann and Duff reactions are frequently employed for the formylation of 4-fluorophenol (B42351) to introduce the aldehyde group.[1][2][3]

The Reimer-Tiemann reaction , which uses chloroform (B151607) and a strong base, is known for favoring ortho-formylation but can sometimes lead to the formation of the isomeric byproduct, 2-fluoro-4-hydroxybenzaldehyde (B1296990).[1][2] Incomplete reaction may also result in residual 4-fluorophenol. Dichlorocarbene, the reactive intermediate, can also lead to other side reactions.[3]

The Duff reaction , which uses hexamethylenetetramine, is another method for ortho-formylation. Potential impurities from this route could include unreacted starting materials and byproducts from the complex reaction mechanism.[4]

Therefore, key potential impurities to consider during analysis include:

-

Isomeric impurities: 2-fluoro-4-hydroxybenzaldehyde and other positional isomers.

-

Unreacted starting materials: 4-fluorophenol.

-

Byproducts from the formylation reaction.

-

Residual solvents from the synthesis and purification process.

Analytical Methodologies for Quality Control

A multi-pronged approach employing chromatographic and spectroscopic techniques, alongside classical titration, is recommended for a thorough quality assessment of this compound.

Gas Chromatography (GC) for Purity Determination

Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is the industry standard for determining the purity of volatile and semi-volatile compounds like this compound. The principle lies in separating components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Experimental Protocol (General Method for Aromatic Aldehydes):

-

Instrument: Gas Chromatograph with FID.

-

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., HP-INNOWax, DB-WAX), is suitable for separating polar aromatic compounds. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Injection Volume: 1 µL of a ~1 mg/mL solution in a suitable solvent like acetone (B3395972) or ethyl acetate.

-

Data Analysis: Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks (excluding the solvent peak). For higher accuracy, a quantitative analysis using an internal standard is recommended.[5][6]

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC with UV detection is a powerful technique for the quantitative assay of this compound and for the detection and quantification of non-volatile or thermally labile impurities.

Experimental Protocol (General Method for Aromatic Aldehydes):

-

Instrument: HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (or a buffer like phosphate (B84403) buffer, pH 2-3). A typical starting point could be a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance (λmax), which is expected to be in the range of 250-280 nm.

-

Injection Volume: 10-20 µL of a standard solution of known concentration (e.g., in the mobile phase).

-

Quantification: The assay is determined by comparing the peak area of the sample to a calibration curve generated from certified reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural identification of this compound and can also be used for quantitative analysis (qNMR). Both ¹H and ¹³C NMR should be employed.

¹H-NMR Spectral Data Interpretation (in DMSO-d₆):

-

Aldehyde Proton (-CHO): A singlet peak expected around δ 9.8-10.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, typically downfield, above δ 10 ppm, which is exchangeable with D₂O.

-

Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (δ 6.5-8.0 ppm), with splitting patterns influenced by the fluorine atom. The coupling constants (J-values) between the protons and with the fluorine atom are characteristic.

-

¹⁹F-NMR: A single resonance is expected, with its chemical shift providing further confirmation of the fluorine's presence and electronic environment.

Quantitative NMR (qNMR):

For a precise assay, qNMR can be performed using a certified internal standard with a known purity. The assay of this compound is calculated by comparing the integral of a specific proton signal of the analyte with that of the internal standard.

Titration for Assay of the Phenolic Group

A classic acid-base titration can be used to determine the assay of this compound by titrating the acidic phenolic hydroxyl group with a standardized strong base. A potentiometric titration is preferred for more accurate endpoint detection.[7][8][9]

Experimental Protocol (General for Phenolic Compounds):

-

Titrant: 0.1 M Sodium Hydroxide (NaOH), accurately standardized.

-

Solvent: A non-aqueous solvent like dimethylformamide (DMF) or a mixture of an organic solvent and water is often necessary to dissolve the analyte and sharpen the endpoint.[10]

-

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in the chosen solvent.

-

Immerse a calibrated pH electrode connected to a potentiometer into the solution.

-

Titrate with the standardized NaOH solution, recording the pH or potential after each addition of titrant.

-

The equivalence point is determined from the point of maximum inflection on the titration curve (the first derivative of the curve).

-

-

Calculation: The assay is calculated based on the volume of titrant consumed to reach the equivalence point.

Visualizing the Workflow

A logical workflow for the comprehensive analysis of this compound is essential for ensuring its quality.

References

- 1. benchchem.com [benchchem.com]

- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. CN102557902A - Preparation method for this compound - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ojs.openagrar.de [ojs.openagrar.de]

- 8. Potentiometric titration of phenols in non-aqueous polar extract - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

5-Fluorosalicylaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorosalicylaldehyde is a key fluorinated aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide array of chemical compounds. Its strategic functionalization, featuring a hydroxyl group, an aldehyde, and a fluorine atom, makes it a valuable building block in medicinal chemistry, materials science, and organic synthesis. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of the resulting molecules, including metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth overview of this compound, covering its chemical and physical properties, established synthesis protocols, and its applications in the development of novel bioactive molecules and functional materials.

Chemical and Physical Properties

This compound, also known as 5-fluoro-2-hydroxybenzaldehyde, is a crystalline solid at room temperature.[1][2][3] Its key identifiers and physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 347-54-6[4][5] |

| PubChem CID | 2737328[4] |

| Molecular Formula | C₇H₅FO₂[4][5] |

| Molecular Weight | 140.11 g/mol [4][5] |

| IUPAC Name | 5-fluoro-2-hydroxybenzaldehyde[4] |

| SMILES | C1=CC(=C(C=C1F)C=O)O[4] |

| InChI Key | FDUBQNUDZOGOFE-UHFFFAOYSA-N[4] |

Table 2: Physical and Spectroscopic Data

| Property | Value |

| Appearance | White to off-white crystalline powder[1][6] |

| Melting Point | 82-86 °C[1][6] |

| Boiling Point | 56 °C at 1 mmHg[1][6] |

| ¹H-NMR (DMSO-d₆, 600 MHz) | δ 13.23 (s, 1H), 11.92 (d, J = 4.8 Hz, 1H), 8.08 (d, J = 6.7 Hz, 1H), 4.36 (s, 2H) |

| ¹³C-NMR (DMSO-d₆, 151 MHz) | δ 169.28, 157.54, 149.66, 138.55, 130.64, 48.63 |

History of Discovery and Synthesis

The synthesis of this compound can be achieved through several established organic reactions, most notably the formylation of 4-fluorophenol. The Duff reaction and the Reimer-Tiemann reaction are two classical methods employed for the ortho-formylation of phenols and are applicable to the synthesis of this compound.

Experimental Protocols for Synthesis

Detailed methodologies for the synthesis of this compound are crucial for researchers. Below are protocols derived from patented literature and established synthetic transformations.

Multi-Step Synthesis from p-Nitrophenyl Chloride

A patented method describes a four-step synthesis of this compound with a total yield of approximately 23.5%.[1] This process involves the initial preparation of p-fluorophenol, which is then formylated.

Experimental Workflow:

Caption: Multi-step synthesis of this compound.

Protocol:

-

Step 1 & 2: Preparation of p-Fluoroaniline: The initial steps involve the fluorination of p-Nitrophenyl chloride to yield p-nitrofluorobenzene, followed by reduction using ammonium (B1175870) chloride and iron powder to produce p-fluoroaniline.[1]

-

Step 3: Preparation of p-Fluorophenol: p-Fluoroaniline (12.2 g, 0.11 mol) is added to a mixture of water (100 ml) and sulfuric acid (7 ml) in a three-necked flask, cooled to 0-5 °C in an ice-water bath to form a white suspension.[1] An aqueous solution of sodium nitrite (B80452) (8.7 g, 0.11 mol in 25 ml of water) is then added dropwise, maintaining the temperature between 6-9 °C for 1 hour to form the diazonium salt solution.[1] This solution is slowly added to a heated mixture of sulfuric acid (37 ml) and water (34 ml) at 150 °C. The p-fluorophenol product is co-distilled with steam.[1]

-

Step 4: Formylation to this compound (Improved Duff Reaction): The crude p-fluorophenol is heated, and paraformaldehyde (2.55 g, 0.085 mol) is added, with the temperature raised to 130-140 °C for 3 hours.[1] After cooling to 105 °C, a mixture of water (100 ml) and sulfuric acid (16 ml) is added, and the mixture is refluxed for 30 minutes.[1] The product is isolated by steam distillation and extracted with ethyl acetate (B1210297). The combined organic phases are dried over anhydrous sodium sulfate, and the solvent is evaporated. Recrystallization from ethyl acetate yields this compound as a white needle-like solid (6.53 g, 55% yield).[1]

Synthesis via Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine as the formylating agent for phenols.

General Reaction Mechanism:

Caption: General mechanism of the Duff reaction.

Synthesis via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, which employs chloroform (B151607) in a basic solution.

General Reaction Mechanism:

Caption: General mechanism of the Reimer-Tiemann reaction.

Applications in Research and Development

This compound is a valuable precursor in the synthesis of a variety of more complex molecules with diverse applications.

Pharmaceutical and Agrochemical Synthesis

The primary application of this compound is as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][3][6] The fluorine substituent can enhance the biological activity of the final compound.[1][3][6] It is utilized in the development of novel therapeutic agents, including those with potential anti-cancer and anti-inflammatory properties.[1][3][6]

Coordination Chemistry and Catalysis

This compound can be used to synthesize Schiff base ligands. These ligands, upon complexation with metal ions such as copper(II), form coordination complexes that are investigated for their catalytic activity and biological properties, including their interaction with DNA and serum albumins.[2]

Materials Science

In the field of materials science, this compound and its derivatives are used in the development of fluorescent probes for biological imaging.[1][6] The fluorophore's properties can be fine-tuned by chemical modification. It is also used to modify polymers to enhance their thermal stability and chemical resistance.[1][6]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is known to cause skin and eye irritation, and may cause respiratory irritation.[4] It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important and versatile fluorinated building block with significant applications in drug discovery, materials science, and organic synthesis. The synthetic routes outlined in this guide provide a foundation for its preparation in a laboratory setting. As research into fluorinated organic compounds continues to expand, the utility of this compound as a key intermediate is expected to grow, enabling the development of novel molecules with enhanced properties and functions.

References

- 1. CN102557902A - Preparation method for this compound - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. This compound | C7H5FO2 | CID 2737328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Health and Safety of 5-Fluorosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 5-Fluorosalicylaldehyde (CAS No. 347-54-6), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the potential hazards and implementing appropriate safety protocols is critical for professionals handling this compound. This document summarizes toxicological data, outlines likely experimental methodologies based on standard guidelines, and visualizes key safety-related workflows and potential biological pathways.

Hazard Identification and Classification

This compound is classified as an irritant. The following tables summarize its hazard classification according to the Globally Harmonised System (GHS) and the corresponding hazard and precautionary statements.

Table 1: GHS Hazard Classification [1][2][3][4][5]

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |

Table 2: Hazard and Precautionary Statements [1][2][3][4][5][6][7][8][9][10]

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P319 | Get medical help if you feel unwell. | |

| P332+P317 | If skin irritation occurs: Get medical help. | |

| P337+P317 | If eye irritation persists: Get medical help. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 3: Physical and Chemical Properties [2][3][4][5][11]

| Property | Value |

| Molecular Formula | C₇H₅FO₂ |

| Molecular Weight | 140.11 g/mol |

| Appearance | White to orange to green powder to crystal |

| Melting Point | 82-86 °C |

| Boiling Point | 56 °C at 1 mmHg |

| Purity | ≥ 97% |

Experimental Protocols for Toxicity Assessment

While specific study reports for this compound are not publicly available, the following are detailed methodologies based on standard OECD guidelines that are likely used to determine its irritant properties.

Skin Irritation Testing (based on OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)[3][6][9][13]

This in vitro method assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

-

Test System: A three-dimensional reconstructed human epidermis (RhE) model, such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE, which consists of non-transformed human-derived epidermal keratinocytes. These models mimic the biochemical and physiological properties of the upper layers of human skin.

-

Procedure:

-

Tissue Preparation: The RhE tissues are pre-incubated in a defined culture medium.

-

Application of Test Substance: A precise amount of this compound (typically 25 mg for a solid) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently.

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C. After exposure, the substance is removed by washing.

-

Post-incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

-

Endpoint Measurement:

-

MTT Assay: Cell viability is determined by measuring the enzymatic conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product by mitochondrial dehydrogenases in viable cells.

-

The formazan is extracted from the tissue, and the optical density is measured spectrophotometrically.

-

-

Data Interpretation: The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is ≤ 50%.

Eye Irritation Testing (based on OECD Guideline 405: Acute Eye Irritation/Corrosion)[1][8][11][14][15][16]

This in vivo test evaluates the potential of a substance to cause irritation or damage to the eye.

-

Test Animal: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

Pre-examination: The eyes of the animals are examined for any pre-existing corneal defects or irritation.

-

Application of Test Substance: A single dose of this compound (typically 0.1 g for a solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

-

Observation: The eyes are examined for signs of irritation at 1, 24, 48, and 72 hours after application. Observations may be extended up to 21 days to assess the reversibility of any effects.

-

-

Endpoint Evaluation:

-

Ocular lesions are scored for the cornea (opacity), iris, and conjunctiva (redness and swelling).

-

Other effects, such as discharge, are also noted.

-

-

Data Interpretation: The severity and reversibility of the ocular responses determine the classification. A substance is classified as a serious eye irritant (GHS Category 2) if it produces reversible eye irritation within 21 days.

Potential Signaling Pathways and Experimental Workflows

Potential Inflammatory Signaling Pathway

The skin and eye irritation caused by this compound likely involves the activation of inflammatory signaling pathways in epithelial cells. While specific research on this compound is limited, a plausible mechanism involves the activation of transcription factors like NF-κB and AP-1, which are key regulators of the inflammatory response.

Caption: Potential inflammatory signaling pathway activated by this compound.

Experimental Workflow for In Vitro Skin Irritation Test (OECD 439)

The following diagram illustrates the key steps in the in vitro skin irritation testing protocol.

Caption: Workflow for the in vitro skin irritation test (OECD 439).

Experimental Workflow for In Vivo Eye Irritation Test (OECD 405)

The following diagram outlines the general procedure for the in vivo eye irritation test.

Caption: Workflow for the in vivo eye irritation test (OECD 405).

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 4: First Aid Measures [6]

| Exposure Route | First Aid Instructions |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage practices are essential to minimize exposure risk.

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][8][9]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up in a dry, cool place.[6][7][8][12]

-

Personal Protective Equipment (PPE):

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[6][12]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[6][8]

This guide is intended to provide detailed health and safety information for this compound. It is crucial for all personnel handling this chemical to be familiar with this information and to adhere to all recommended safety procedures. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive information.

References

- 1. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 2. eurolab.net [eurolab.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. oecd.org [oecd.org]

- 7. x-cellr8.com [x-cellr8.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. iivs.org [iivs.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. nucro-technics.com [nucro-technics.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Aldehyde Group in 5-Fluorosalicylaldehyde: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorosalicylaldehyde is a versatile chemical intermediate of significant interest in pharmaceutical and materials science research. The reactivity of its aldehyde group, modulated by the electronic effects of the fluorine and hydroxyl substituents, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the aldehyde functional group in this compound, detailing its participation in key chemical reactions, supported by quantitative data, experimental protocols, and visual diagrams of relevant chemical and biological pathways.

Introduction

This compound, also known as 5-fluoro-2-hydroxybenzaldehyde, is an aromatic aldehyde with the chemical formula C₇H₅FO₂.[1] Its structure is characterized by a benzene (B151609) ring substituted with an aldehyde (-CHO), a hydroxyl (-OH), and a fluorine (-F) group at positions 1, 2, and 5, respectively. The interplay of these functional groups, particularly the electron-withdrawing nature of fluorine and the ortho-hydroxyl group, significantly influences the chemical reactivity of the aldehyde moiety. This guide focuses on the chemical behavior of the aldehyde group, which is a primary site for nucleophilic attack and condensation reactions. Its derivatives are explored for various applications, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[2]

Electronic Effects on Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is dictated by the electronic landscape of the aromatic ring. The fluorine atom at the para-position to the aldehyde group exerts a strong -I (inductive) effect, withdrawing electron density from the benzene ring. This electron withdrawal enhances the electrophilicity of the carbonyl carbon in the aldehyde group, making it more susceptible to nucleophilic attack compared to unsubstituted salicylaldehyde (B1680747).

Conversely, the hydroxyl group at the ortho-position has a +M (mesomeric) effect, donating electron density to the ring through resonance. It can also form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen. This hydrogen bonding can influence the conformation of the molecule and the reactivity of the aldehyde group.

Key Reactions of the Aldehyde Group

The aldehyde group of this compound readily participates in a variety of chemical reactions, making it a valuable synthon in organic chemistry.

Schiff Base Formation

One of the most prominent reactions of this compound is its condensation with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various biologically active compounds and metal complexes. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.